![molecular formula C16H20N4O2S B12115425 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea](/img/structure/B12115425.png)
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea typically involves the condensation of 1-ethyl-2-keto-indoline with tetrahydrofurfuryl isothiocyanate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as methanol or ethanol. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiourea derivatives.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
1-ethyl-2-keto-indoline: A precursor in the synthesis of the compound.
Tetrahydrofurfuryl isothiocyanate: Another precursor used in the synthesis.
Indole derivatives: A broad class of compounds with similar structures and biological activities.
Uniqueness
1-[(Z)-(1-ethyl-2-keto-indolin-3-ylidene)amino]-3-(tetrahydrofurfuryl)thiourea stands out due to its unique combination of the indole and thiourea moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N4O2S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(1-ethyl-2-hydroxyindol-3-yl)imino-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C16H20N4O2S/c1-2-20-13-8-4-3-7-12(13)14(15(20)21)18-19-16(23)17-10-11-6-5-9-22-11/h3-4,7-8,11,21H,2,5-6,9-10H2,1H3,(H,17,23) |
InChI Key |
KHGPRVRKSNOHKK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=NC(=S)NCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4-dichlorophenyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B12115346.png)
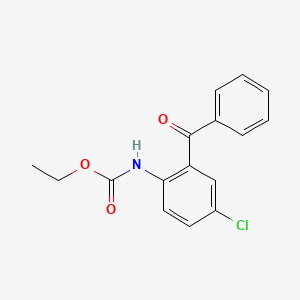

![[(3-Bromo-2,4,6-trimethylphenyl)sulfonyl]cyclopentylamine](/img/structure/B12115364.png)
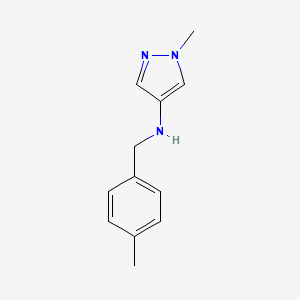
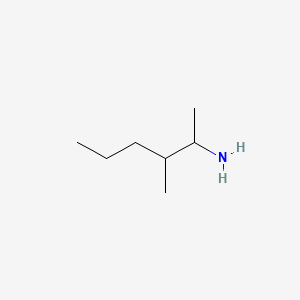

![2',4',6',8'-Tetraazaspiro[cycloheptane-1,3'-tricyclo[7.4.0.0^{2,7}]tridecane]-1'(9'),5',7',10',12'-pentaen-5'-amine](/img/structure/B12115387.png)
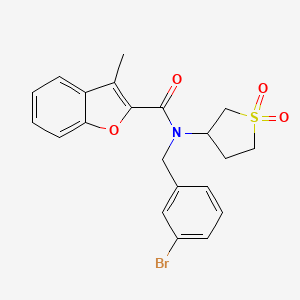
![4-bromo-N-[3-(2,4-dichloroanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12115406.png)
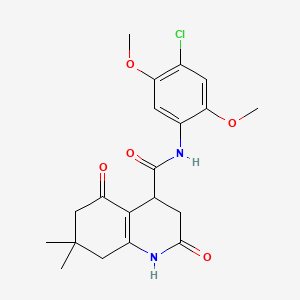
![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-methylbenzamide](/img/structure/B12115417.png)
![7-methyl-6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12115422.png)

